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Compound of Interest

Compound Name: 3-Methyl-N-phenylbutanamide

CAS No.: 2364-50-3

Cat. No.: B1581679

Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methyl-
N-phenylbutanamide, a compound of interest in chemical research and drug development.

This document is intended for researchers, scientists, and professionals in the pharmaceutical

and chemical industries, offering a detailed exploration of its structural elucidation through

modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

presenting not just the data, but the underlying scientific principles that guide their

interpretation.

Molecular Structure and Spectroscopic Overview
3-Methyl-N-phenylbutanamide is a secondary amide with a molecular formula of C₁₁H₁₅NO

and a molecular weight of 177.24 g/mol .[1] Its structure comprises a phenyl group attached to

the nitrogen of a butanamide backbone, which is substituted with a methyl group at the 3-

position. This combination of an aromatic ring and a branched aliphatic chain gives rise to a

distinct spectroscopic fingerprint. Understanding these spectral features is paramount for its

unambiguous identification and for quality control in its synthesis and application.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1581679#bc-rfq
https://www.benchchem.com/product/b1581679/docs?utm_src=pdf-body#spectroscopic-data-for-3-methyl-n-phenylbutanamide-an-in-depth-technical-guide
https://www.benchchem.com/product/b1581679/docs?utm_src=pdf-body#spectroscopic-data-for-3-methyl-n-phenylbutanamide-an-in-depth-technical-guide
https://www.benchchem.com/product/b1581679/docs?utm_src=pdf-body#spectroscopic-data-for-3-methyl-n-phenylbutanamide-an-in-depth-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-N-phenylbutanimidic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581679?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following sections will provide a detailed breakdown of the ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry data for 3-Methyl-N-phenylbutanamide. Each section will include

tabulated data, a thorough interpretation of the spectral features, and a standardized protocol

for data acquisition.

Molecular Structure of 3-Methyl-N-phenylbutanamide

Caption: Chemical structure of 3-Methyl-N-phenylbutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Methyl-N-phenylbutanamide, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Methyl-N-phenylbutanamide exhibits distinct signals

corresponding to the aromatic protons, the amide proton, and the protons of the isobutyl group.

Table 1: ¹H NMR Chemical Shift Data of 3-Methyl-N-phenylbutanamide
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Chemical Shift
(δ ppm)

Multiplicity
Coupling
Constant (J
Hz)

Integration Assignment

~7.43 d 7.8 2H
Aromatic CH

(ortho to NH)

~7.29 t 7.8 2H
Aromatic CH

(meta to NH)

~7.08 t 7.4 1H
Aromatic CH

(para to NH)

~7.6 (broad s) s - 1H NH

~2.22 d 6.9 2H CH₂

~2.15 m 6.6, 6.9 1H CH

~1.00 d 6.6 6H 2 x CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

Aromatic Region (7.0-7.5 ppm): The signals for the phenyl group appear as a set of

multiplets. The two protons ortho to the amide group are expected to be the most deshielded

and appear as a doublet around 7.43 ppm. The two meta protons typically appear as a triplet

around 7.29 ppm, and the para proton as a triplet around 7.08 ppm. The coupling constants

for vicinal protons on a benzene ring are typically in the range of 6-8 Hz.[2][3]

Amide Proton (~7.6 ppm): The amide proton (N-H) signal is often broad due to quadrupole

broadening from the adjacent nitrogen atom and can exchange with trace amounts of D₂O in

the solvent, which would cause the signal to disappear. Its chemical shift is also highly

dependent on solvent and concentration.

Aliphatic Region (0.9-2.3 ppm):

The two protons of the CH₂ group adjacent to the carbonyl (Cα) appear as a doublet

around 2.22 ppm, split by the single proton on the adjacent CH group (Cβ).
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The single proton of the CH group (Cβ) is a multiplet (often a septet or nonet) around 2.15

ppm, as it is coupled to the two Cα protons and the six protons of the two methyl groups.

The six protons of the two equivalent methyl groups (Cγ) appear as a doublet around 1.00

ppm, split by the single Cβ proton. The typical coupling constant for vicinal aliphatic

protons is around 6-8 Hz.[2]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: ¹³C NMR Chemical Shift Data of 3-Methyl-N-phenylbutanamide in CDCl₃

Chemical Shift (δ ppm) Assignment

~171.0 C=O

~138.0 Aromatic C (C-N)

~129.0 Aromatic CH

~124.0 Aromatic CH

~120.0 Aromatic CH

~47.1 CH₂

~26.4 CH

~22.5 2 x CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent.

Interpretation of the ¹³C NMR Spectrum:

Carbonyl Carbon (~171.0 ppm): The amide carbonyl carbon is significantly deshielded and

appears at a characteristic downfield shift. Saturated amide carbonyls typically resonate in

the 170-185 ppm range.[4]
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Aromatic Carbons (120-138 ppm): The six carbons of the phenyl ring give rise to four distinct

signals due to symmetry. The carbon directly attached to the nitrogen (quaternary carbon) is

found at approximately 138.0 ppm. The other aromatic CH carbons appear in the typical

range of 120-130 ppm.

Aliphatic Carbons (22-48 ppm):

The CH₂ carbon adjacent to the carbonyl group appears around 47.1 ppm.

The CH carbon is observed at approximately 26.4 ppm.

The two equivalent methyl carbons are the most shielded and appear at around 22.5 ppm.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible

results.

Sample Preparation:

Accurately weigh 5-10 mg of 3-Methyl-N-phenylbutanamide.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition Parameters:

Pulse Angle: 30-45°
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Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled

Pulse Angle: 30°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0 to 220 ppm

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Absorption Bands for 3-Methyl-N-phenylbutanamide
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3300 Medium N-H stretch Secondary Amide

3050-3000 Medium-Weak C-H stretch Aromatic

2960-2850 Strong C-H stretch Aliphatic

~1660 Strong C=O stretch (Amide I) Secondary Amide

~1540 Strong N-H bend (Amide II) Secondary Amide

1600, 1480 Medium-Weak C=C stretch Aromatic Ring

~1450 Medium C-H bend Aliphatic

Note: This is a prediction based on typical values for secondary amides. The PubChem

database entry for 3-Methyl-N-phenylbutanamide links to a vapor phase IR spectrum which

can be consulted for experimental data.[1]

Interpretation of the IR Spectrum:

The IR spectrum of 3-Methyl-N-phenylbutanamide is expected to be dominated by the

characteristic absorptions of the secondary amide group.

N-H Stretching: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H

stretching vibration in a secondary amide. Hydrogen bonding can cause this peak to broaden

and shift to a lower frequency.

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching

vibrations of the aliphatic C-H bonds in the isobutyl group. Weaker bands between 3000 and

3050 cm⁻¹ correspond to the aromatic C-H stretches.

Amide I Band (C=O Stretching): A very strong and sharp absorption band around 1660 cm⁻¹

is the Amide I band, primarily due to the C=O stretching vibration. This is one of the most

characteristic peaks in the IR spectrum of an amide.

Amide II Band (N-H Bending): Another strong band, known as the Amide II band, is expected

around 1540 cm⁻¹. This band arises from a combination of N-H in-plane bending and C-N
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stretching vibrations.

Aromatic C=C Stretching: The presence of the phenyl group will give rise to medium to weak

absorptions in the 1480-1600 cm⁻¹ region due to C=C bond stretching within the aromatic

ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For 3-Methyl-N-phenylbutanamide (MW

= 177.24), the mass spectrum will show a molecular ion peak and several characteristic

fragment ions.

Predicted Fragmentation Pattern for 3-Methyl-N-phenylbutanamide

m/z Ion

177 [M]⁺˙

120 [C₆H₅NHCO]⁺

93 [C₆H₅NH₂]⁺˙

86 [CH₃CH(CH₃)CH₂CO]⁺

57 [C₄H₉]⁺

Note: This is a prediction based on common fragmentation pathways for amides. The

PubChem database entry for 3-Methyl-N-phenylbutanamide links to GC-MS data in the NIST

Mass Spectrometry Data Center.[1]

Interpretation of the Mass Spectrum:

The fragmentation of 3-Methyl-N-phenylbutanamide upon electron ionization is expected to

proceed through several characteristic pathways for amides.

Molecular Ion Peak (m/z 177): The peak corresponding to the intact molecule with one

electron removed will be observed at m/z 177.
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Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the alpha-carbon of

the isobutyl group can lead to the formation of a resonance-stabilized acylium ion with m/z

86.

McLafferty Rearrangement: While less common for N-aryl amides compared to aliphatic

amides, a McLafferty rearrangement could potentially occur, though it is not a primary

expected fragmentation pathway here.

Cleavage of the Amide Bond: A common fragmentation pathway for amides is the cleavage

of the C-N bond. This can lead to the formation of the anilinium radical cation at m/z 93.

Another possibility is the formation of the benzoyl-related cation at m/z 120.

Loss of the Phenyl Group: Fragmentation can also involve the loss of the phenyl group,

though this is less common than the cleavage of the amide bond.

Alkyl Chain Fragmentation: The isobutyl group can fragment to give a stable tert-butyl cation

at m/z 57.

Synthesis of 3-Methyl-N-phenylbutanamide
A common and reliable method for the synthesis of 3-Methyl-N-phenylbutanamide is the

amidation of 3-methylbutanoic acid with aniline, often facilitated by a coupling agent.

Synthetic Workflow

3-Methylbutanoic Acid

3-Methyl-N-phenylbutanamideAniline

Coupling Agent (e.g., DCC, EDC)

Click to download full resolution via product page

Caption: General reaction scheme for the synthesis of 3-Methyl-N-phenylbutanamide.
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Experimental Protocol for Synthesis
This protocol describes a general procedure for the synthesis of 3-Methyl-N-
phenylbutanamide from 3-methylbutanoic acid and aniline using N,N'-

dicyclohexylcarbodiimide (DCC) as a coupling agent.

Reactant Preparation:

In a round-bottom flask, dissolve 1 equivalent of 3-methylbutanoic acid in an anhydrous

aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Add 1 equivalent of aniline to the solution.

Add a catalytic amount (0.1 equivalents) of 4-dimethylaminopyridine (DMAP).

Reaction:

Cool the reaction mixture to 0 °C in an ice bath.

In a separate flask, dissolve 1.1 equivalents of DCC in the same anhydrous solvent.

Add the DCC solution dropwise to the reaction mixture with constant stirring.

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form. Filter

the reaction mixture to remove the DCU.

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.
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The crude product can be purified by recrystallization or column chromatography on silica

gel to yield pure 3-Methyl-N-phenylbutanamide.

Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a

comprehensive and unambiguous characterization of 3-Methyl-N-phenylbutanamide. The

spectroscopic data presented in this guide, along with the detailed interpretations and

experimental protocols, serve as a valuable resource for scientists and researchers. The

consistency of the data with established spectroscopic principles validates the structure of the

molecule and provides a benchmark for its identification and quality assessment in various

applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Sources

1. 3-Methyl-N-phenylbutanimidic acid | C11H15NO | CID 222941 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

3. www2.chem.wisc.edu [www2.chem.wisc.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_Interpreting_Carbon-13_NMR_Spectra
https://pubchem.ncbi.nlm.nih.gov/compound/14323
https://www.chem.wisc.edu/areas/reich/handouts/nmr-c13/c13-data.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/10930
https://www.chem.ucla.edu/~harding/IGOC/T/tableofprotonandc13nmrchemicalshifts.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C541468&Type=MASS
https://pubchem.ncbi.nlm.nih.gov/compound/3572955
https://webbook.nist.gov/cgi/cbook.cgi?Name=butanamide%2C+3-oxo-n-phenyl-&Units=SI
https://webbook.nist.gov/cgi/cbook.cgi?ID=C541468&Type=IR-SPEC
https://www.benchchem.com/product/b1581679?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-N-phenylbutanimidic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-N-phenylbutanimidic-acid
https://www.cif.iastate.edu/nmr/nmr-tutorials/couplingconstants
https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/13-C%20NMR%20Chemical%20Shift%20Table.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581679?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Spectroscopic Data for 3-Methyl-N-phenylbutanamide:
An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581679/docs#spectroscopic-data-for-3-methyl-n-
phenylbutanamide-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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